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Introduction

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic
detergent widely employed in biochemical applications for the solubilization of membrane
proteins. Its unique properties make it particularly suitable for isolating proteins from
mitochondrial membranes while preserving their native structure and function. As a non-
denaturing detergent, CHAPS effectively disrupts lipid-protein and protein-protein interactions
within the mitochondrial membrane, releasing integral and membrane-associated proteins into
a soluble fraction. This characteristic is crucial for downstream applications such as enzyme
activity assays, immunoprecipitation, and proteomic studies where the maintenance of protein
conformation is paramount.

CHAPS is a derivative of cholic acid and combines the features of both bile salts and N-alkyl
sulfobetaines. It possesses a rigid steroidal backbone that is hydrophobic and a polar head
group, allowing it to form micelles in agueous solutions. The zwitterionic nature of CHAPS, with
both a positive and a negative charge in its headgroup, results in a net neutral charge over a
broad pH range, which minimizes interference with ion-exchange chromatography. Its relatively
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high critical micelle concentration (CMC) of 6-10 mM facilitates its removal from protein
samples by dialysis, a significant advantage for subsequent analytical techniques.

These application notes provide a comprehensive overview and detailed protocols for the
isolation of proteins from mitochondrial membranes using CHAPS.

Data Presentation

While direct quantitative comparisons of protein yield and purity for mitochondrial protein
extraction using different detergents are not extensively documented in a single study, the
following table summarizes the general characteristics and performance of CHAPS in
comparison to other commonly used detergents. This information is based on the collective
understanding from various biochemical studies.
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Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured
Mammalian Cells

This protocol describes the initial isolation of a crude mitochondrial fraction from cultured
mammalian cells.

Materials:
e Cultured mammalian cells (e.g., HEK293, HelLa)

e Phosphate-Buffered Saline (PBS), ice-cold
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Mitochondria Isolation Buffer (MIB): 210 mM Mannitol, 70 mM Sucrose, 5 mM Tris-HCI, 1
mM EDTA, pH 7.5. Store at 4°C.

Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)

Dounce homogenizer with a tight-fitting pestle

Microcentrifuge

15 mL conical tubes

Procedure:

Harvest cells from culture plates or flasks and transfer to a 15 mL conical tube.

Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

Wash the cell pellet by resuspending in 10 mL of ice-cold PBS.

Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

Resuspend the cell pellet in 1 mL of ice-cold MIB supplemented with Protease Inhibitor
Cocktalil.

Incubate on ice for 10 minutes to allow the cells to swell.

Transfer the cell suspension to a pre-chilled Dounce homogenizer.

Homogenize the cells with 20-30 strokes of the pestle on ice. Check for cell lysis under a
microscope.

Transfer the homogenate to a microcentrifuge tube.

Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.

Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.
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o Discard the supernatant, which contains the cytosolic fraction. The resulting pellet is the
crude mitochondrial fraction.

Protocol 2: Solubilization of Mitochondrial Membrane
Proteins using CHAPS

This protocol details the solubilization of proteins from the isolated mitochondrial pellet using a
CHAPS-based buffer.

Materials:

Crude mitochondrial pellet (from Protocol 1)

CHAPS Lysis Buffer: 2% (w/v) CHAPS in Tris-Buffered Saline (TBS: 50 mM Tris-HCI, 150
mM NacCl, pH 7.4). Store at 4°C.

Protease Inhibitor Cocktail

Microcentrifuge
Procedure:

» To the crude mitochondrial pellet, add 100-200 pL of ice-cold CHAPS Lysis Buffer
supplemented with Protease Inhibitor Cocktail. The volume may be adjusted based on the
size of the pellet.

o Resuspend the pellet by vortexing vigorously for 1 minute.

 Incubate the suspension on ice for 30 minutes with occasional vortexing to facilitate
solubilization.

o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet any insoluble material.
o Carefully collect the supernatant, which contains the solubilized mitochondrial proteins.

» Determine the protein concentration of the supernatant using a detergent-compatible protein
assay (e.g., BCA assay).
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¢ The solubilized mitochondrial protein extract is now ready for downstream applications or
can be stored at -80°C.

Visualizations
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Caption: Workflow for isolating mitochondrial proteins using CHAPS.
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Caption: Action of CHAPS on mitochondrial membranes.

» To cite this document: BenchChem. [Application Notes and Protocols for Isolating Proteins
from Mitochondrial Membranes using CHAPS]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1210295#chaps-protocol-for-isolating-proteins-
from-mitochondrial-membranes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

